Bis(bromomethyl)(tert-butyl)methylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

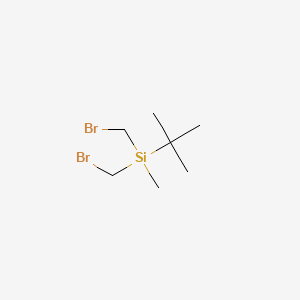

Bis(bromomethyl)(tert-butyl)methylsilane: is an organosilicon compound with the molecular formula C7H16Br2Si It is characterized by the presence of two bromomethyl groups, a tert-butyl group, and a methyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)(tert-butyl)methylsilane typically involves the bromomethylation of a suitable precursor. One common method is the reaction of tert-butyl(chloro)dimethylsilane with bromomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(bromomethyl)(tert-butyl)methylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

Reduction Reactions: The compound can be reduced to form the corresponding bis(methyl)(tert-butyl)methylsilane.

Oxidation Reactions: Oxidation of the bromomethyl groups can lead to the formation of bis(formyl)(tert-butyl)methylsilane.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include bis(azidomethyl)(tert-butyl)methylsilane, bis(thiomethyl)(tert-butyl)methylsilane, and bis(alkoxymethyl)(tert-butyl)methylsilane.

Reduction Reactions: The major product is bis(methyl)(tert-butyl)methylsilane.

Oxidation Reactions: The major product is bis(formyl)(tert-butyl)methylsilane.

Scientific Research Applications

Chemistry: Bis(bromomethyl)(tert-butyl)methylsilane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various organosilicon compounds and is employed in the preparation of functionalized silanes and siloxanes.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It is also investigated for its potential use in drug delivery systems due to its ability to form stable covalent bonds with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. It is also employed in the manufacture of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(bromomethyl)(tert-butyl)methylsilane involves the reactivity of the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. The silicon atom in the compound provides stability and enhances the reactivity of the bromomethyl groups.

Molecular Targets and Pathways: In biological systems, this compound targets nucleophilic sites on biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids

Comparison with Similar Compounds

- Bis(chloromethyl)(tert-butyl)methylsilane

- Bis(iodomethyl)(tert-butyl)methylsilane

- Bis(methyl)(tert-butyl)methylsilane

Uniqueness: Bis(bromomethyl)(tert-butyl)methylsilane is unique due to the presence of bromine atoms, which confer higher reactivity compared to chlorine or iodine analogs. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

Bis(bromomethyl)(tert-butyl)methylsilane is a silane compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound can be characterized by its unique silane structure, which includes bromomethyl and tert-butyl groups. The presence of these functional groups may influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited, but it is hypothesized to exhibit several biological effects based on its chemical nature. The following sections outline the potential biological activities reported in various studies.

1. Antimicrobial Activity

Some studies have indicated that silane compounds can possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound may inhibit bacterial growth, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of this compound on various cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The observed cytotoxicity suggests potential applications in cancer therapy; however, the selectivity and mechanism of action require further exploration.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the bromomethyl group may participate in nucleophilic reactions with cellular macromolecules, leading to altered cellular functions.

Case Studies

Several case studies have investigated the biological implications of silane compounds similar to this compound:

- Study A : Investigated the antimicrobial properties of a related silane compound and found significant inhibition of biofilm formation in Staphylococcus aureus. This suggests potential applications in medical device coatings.

- Study B : Evaluated the cytotoxic effects on cancer cell lines, demonstrating that certain silanes can induce apoptosis through oxidative stress mechanisms.

Properties

CAS No. |

918904-48-0 |

|---|---|

Molecular Formula |

C7H16Br2Si |

Molecular Weight |

288.09 g/mol |

IUPAC Name |

bis(bromomethyl)-tert-butyl-methylsilane |

InChI |

InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5-8)6-9/h5-6H2,1-4H3 |

InChI Key |

VSHNMHBKVUPYPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(CBr)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.